3-Chloro-5-fluoro-4-methylbenzaldehyde
Description
3-Chloro-5-fluoro-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring chlorine at position 3, fluorine at position 5, and a methyl group at position 4 of the aromatic ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituent positioning and electronic effects play critical roles in reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVUNJTYTXBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes:
Fluorination: Reacting 4-methylbenzaldehyde with elemental fluorine in the presence of a catalyst such as acetonitrile.
Chlorination: Introducing chlorine atoms to the fluorinated product using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-methylbenzoic acid
Reduction: 3-Chloro-5-fluoro-4-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 3-Chloro-5-fluoro-4-methylbenzaldehyde and related compounds from the evidence:
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The methyl group at position 4 in the target compound donates electrons via inductive effects, slightly activating the aromatic ring. In contrast, the trifluoromethyl group in 5-Chloro-2-trifluoromethylbenzaldehyde strongly withdraws electrons, deactivating the ring and directing electrophilic substitution to specific positions .
- Fluorine (position 5) and chlorine (position 3) in the target compound create a mixed electronic environment, balancing electron withdrawal (F, Cl) and donation (CH₃).
Steric Effects :
Research Findings and Limitations
- Synthetic Utility : The methoxymethoxy analog (CAS 2179038-34-5) is listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals), indicating its use in medicinal chemistry research .
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound is absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
3-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7ClF
- Molecular Weight : 172.59 g/mol
- IUPAC Name : this compound
The presence of chloro, fluoro, and methyl groups on the benzaldehyde structure significantly influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde group can participate in the formation of Schiff bases with amines, which are crucial in various biochemical processes. Additionally, the electronegative halogen substituents (chlorine and fluorine) may enhance the compound's reactivity towards specific targets within biological pathways .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity . -
Anticancer Research :
In a preclinical trial assessing the anticancer properties, this compound was tested on various cancer cell lines, including breast and prostate cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines, suggesting its potential as a therapeutic agent . -
Enzyme Interaction Studies :
Recent research focused on the interaction of this compound with specific enzymes related to metabolic disorders. The results indicated that it could effectively inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. This inhibition could lead to therapeutic applications in managing diabetes-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
